Nevirapine methanesulfonate-d2

Description

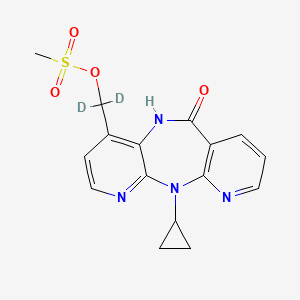

Structure

3D Structure

Properties

Molecular Formula |

C16H16N4O4S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)-dideuteriomethyl] methanesulfonate |

InChI |

InChI=1S/C16H16N4O4S/c1-25(22,23)24-9-10-6-8-18-15-13(10)19-16(21)12-3-2-7-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,19,21)/i9D2 |

InChI Key |

ZQMZOPFQGXZCTG-KNXIQCGSSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4)OS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OCC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |

Origin of Product |

United States |

Theoretical and Mechanistic Principles of Deuterium Kinetic Isotope Effects

Fundamental Principles of Isotopic Substitution and Bond Strength Alterations

The foundation of the kinetic isotope effect lies in the mass difference between hydrogen (protium, ¹H) and deuterium (B1214612) (²H or D). Deuterium possesses a neutron in its nucleus, which protium (B1232500) lacks, making it approximately twice as heavy. libretexts.orglibretexts.org This mass difference has a notable impact on the vibrational energy of chemical bonds.

According to quantum mechanics, a chemical bond is not static but vibrates at a specific frequency, retaining a minimum amount of vibrational energy even at absolute zero, known as the zero-point energy (ZPE). The ZPE is inversely proportional to the mass of the atoms involved in the bond. Consequently, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond because deuterium is heavier. libretexts.orgstackexchange.com

This difference in ZPE means that more energy is required to break a C-D bond compared to a C-H bond, making the C-D bond effectively stronger. stackexchange.comwikipedia.org The rate of a chemical reaction is often dependent on the energy required to reach a transition state, which may involve the cleavage of a specific bond. If the breaking of a C-H bond is a rate-determining step in a reaction, substituting that hydrogen with deuterium will slow the reaction down. libretexts.org This slowing of the reaction rate due to isotopic substitution is the primary kinetic isotope effect. aip.org The magnitude of this effect is typically expressed as the ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD). For C-H bond cleavage, this ratio is typically greater than 1, indicating a "normal" kinetic isotope effect. libretexts.orgcolumbia.edu

While the primary effect is on the bond being broken, isotopic substitution can also influence the stability of neighboring bonds, a phenomenon known as the secondary kinetic isotope effect, though these effects are generally smaller. wikipedia.org In some complex molecular systems, deuteration can also influence non-covalent interactions like hydrogen bonds, with studies showing that deuterium can either strengthen or weaken these bonds depending on the specific molecular environment and quantum effects. acs.org

Influence of Deuteration on Cytochrome P450 Enzyme Kinetics

A significant application of the deuterium kinetic isotope effect is in modulating drug metabolism. acs.orgresearchgate.net Many drugs are cleared from the body through metabolic processes, a large fraction of which are catalyzed by the cytochrome P450 (CYP) family of enzymes. acs.orgnih.gov A common reaction catalyzed by CYP enzymes is the oxidation of a C-H bond to form a hydroxyl group (C-OH). nih.gov

When a hydrogen atom at a site of CYP-mediated metabolism is replaced with deuterium, the stronger C-D bond presents a higher energy barrier for the enzyme to overcome. researchgate.net This leads to a slower rate of oxidation at the deuterated position. nih.gov The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the enzymatic reaction. nih.gov

In the context of Nevirapine (B1678648), metabolism is primarily carried out by CYP3A4 and CYP2B6, leading to several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine. pharmgkb.orgnih.gov Research on a deuterated version of Nevirapine, specifically with deuterium atoms replacing the hydrogens on the 12-methyl group (12-d₃-NVP), demonstrates this principle effectively.

Studies have shown that this targeted deuteration significantly slows down the formation of the 12-hydroxy-nevirapine (12-OHNVP) metabolite. nih.govresearchgate.net One study measured a substantial kinetic isotope effect (expressed as ᴰK) of 10.1 in human liver microsomes, indicating a more than 10-fold decrease in the rate of 12-OHNVP production from the deuterated compound compared to the non-deuterated Nevirapine. nih.gov This demonstrates the profound influence that isotopic substitution can have on the kinetics of CYP enzymes.

| Study Parameter | Fold Decrease in 12-OHNVP Formation (NVP vs. 12-d₃-NVP) | Reference |

| Human Hepatocytes (24h) | 10.6-fold | nih.gov |

| Mouse Hepatocytes | 4.6-fold | nih.gov |

| Kinetic Isotope Effect (Human Liver Microsomes) | 10.1 | nih.gov |

This table summarizes the observed reduction in the formation of the 12-hydroxy-nevirapine metabolite when using 12-d₃-nevirapine compared to standard nevirapine in different experimental systems.

Mechanisms of Metabolic Pathway Modulation via Deuterium Labeling

A key consequence of slowing down one metabolic pathway through deuteration is the potential to shift metabolism towards alternative routes, a phenomenon known as "metabolic switching". nih.govnih.gov If a drug has multiple sites susceptible to metabolism, blocking or slowing the reaction at the primary site can lead to an increase in metabolites formed at secondary sites. osti.gov

Research has demonstrated that in the presence of 12-d₃-NVP, there is a notable increase in the formation of other metabolites. One study found a two-fold increase in the production of the 2-hydroxy metabolite when metabolism at the 12-position was slowed by deuteration. nih.gov Furthermore, this metabolic shift can also impact subsequent conjugation pathways. Studies have observed that the formation of glucuronidated and glutathione-conjugated metabolites also increases when 12-d₃-NVP is used instead of Nevirapine, particularly at higher concentrations. nih.govnih.gov This suggests that by impeding the primary CYP-mediated oxidation pathway, the parent drug is shunted towards both alternative oxidation sites and Phase II conjugation reactions. nih.govnih.gov

| Metabolite | Change with 12-d₃-NVP vs. NVP | Reference |

| 12-hydroxy metabolite | Decreased considerably | nih.gov |

| 2-hydroxy metabolite | ~2-fold increase | nih.gov |

| Glutathione (B108866) (GSH) metabolite | ~2-fold increase | nih.gov |

This table illustrates the metabolic shift observed with 12-d₃-nevirapine, showing a decrease in the targeted metabolite and a corresponding increase in alternative metabolites.

This ability to intentionally modulate metabolic pathways through precise deuterium labeling is a powerful tool in drug design, offering a strategy to potentially minimize the formation of toxic metabolites or alter a drug's pharmacokinetic properties. acs.orgnih.gov

Synthetic Methodologies and Spectroscopic Characterization of Nevirapine Methanesulfonate D2

Chemical Synthesis Approaches for Site-Specific Deuterium (B1214612) Incorporation in Nevirapine (B1678648) Derivatives

The synthesis of deuterated nevirapine hinges on the preparation of a deuterated precursor, which is then incorporated into the final molecule, ensuring site-specificity. The established synthetic routes for nevirapine itself rely on key building blocks, most notably derivatives of 2-chloro-3-amino-4-picoline (CAPIC). google.comgoogle.com

A plausible synthetic pathway for Nevirapine-d2 involves the following conceptual steps:

Assembly of the Nevirapine Core : The deuterated CAPIC derivative is then condensed with a second pyridine-based precursor, such as a methyl 2-cyclopropylaminonicotiniate, in a common solvent system under basic conditions (e.g., using sodium hydride). wikipedia.org This reaction forms the tricyclic diazepine (B8756704) ring system characteristic of nevirapine. Subsequent intramolecular cyclization, often driven by heat, yields the final deuterated nevirapine free base. Patents describing nevirapine synthesis outline a one-pot process where the two main precursors are reacted in a solvent like diglyme (B29089) to produce the final API in high yield. google.com

Formation of the Methanesulfonate (B1217627) Salt : The final step is the conversion of the deuterated nevirapine base into its methanesulfonate salt. This is a standard acid-base reaction where the synthesized Nevirapine-d2 is dissolved in a suitable solvent and treated with methanesulfonic acid. The resulting salt typically precipitates from the solution and can be isolated by filtration and drying, yielding Nevirapine Methanesulfonate-d2.

This precursor-based approach ensures that the deuterium atoms are located specifically at the C-12 methyl group, which is a known site of metabolic oxidation. nih.govpatsnap.com

Advanced Spectroscopic Techniques for Deuteration Confirmation and Purity Assessment

Confirming the successful incorporation of deuterium and assessing the purity of the final compound requires sophisticated analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal methods employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the mass shift corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (uHPLC), can precisely determine the mass of the parent ion and its metabolites.

Research on deuterated nevirapine has utilized uHPLC-MS analysis to monitor for the presence of various isotopologues and their metabolites. acs.org For instance, the mass-to-charge ratio (m/z) of a mono-oxygenated metabolite of standard nevirapine would differ predictably from its deuterated counterparts. The expected mass differences are a direct confirmation of successful deuteration.

| Compound/Metabolite | Deuteration Level | Expected High-Resolution Ion (m/z) | Citation |

| Mono-oxygenated Nevirapine | d0 (Undeuterated) | 283.1190 | acs.org |

| Mono-oxygenated Nevirapine-d2 | d2 | 285.1315 | acs.org |

| Mono-oxygenated Nevirapine-d3 | d3 | 286.1378 | acs.org |

| O-Glucuronide Nevirapine-d3 | d3 | 462.1700 | acs.org |

Furthermore, tandem mass spectrometry (LC-MS/MS) is used for quantitative analysis and structural confirmation by analyzing fragmentation patterns in multiple reaction monitoring (MRM) mode. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for determining the precise location of deuterium atoms within a molecule. In a ¹H NMR spectrum of Nevirapine-d2, the signal corresponding to the protons of the C-12 methyl group would be significantly reduced or absent, depending on the level of deuteration. The disappearance of this characteristic singlet provides unambiguous evidence of site-specific deuteration.

While a specific spectrum for Nevirapine-d2 is not available, studies on nevirapine metabolites have relied heavily on 1D and 2D NMR for definitive structural characterization of conjugates, demonstrating the power of this technique in the context of nevirapine derivatives. google.comnih.gov The combination of observing the expected mass shift in MS and the disappearance of a specific signal in ¹H NMR provides comprehensive proof of the structure and isotopic purity of this compound.

Pharmacokinetic and Metabolic Research Applications of Deuterated Nevirapine

Investigating Metabolic "Soft Spots" and Pathways in Xenobiotic Biotransformation

In the case of nevirapine (B1678648), in vivo and in vitro studies have demonstrated that it undergoes extensive biotransformation primarily through cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, to form several hydroxylated metabolites. drugbank.compharmgkb.org The major monooxygenated metabolite is 12-hydroxy-nevirapine (12-OHNVP), with 2-, 3-, and 8-hydroxy-nevirapine being formed in smaller amounts. nih.govnih.gov

By selectively deuterating the 12-methyl group of nevirapine (12-d3-NVP), researchers have been able to investigate the significance of this position in its metabolism. Studies have shown that this deuteration leads to a significant decrease in the formation of 12-OHNVP. nih.gov For instance, in human liver microsomes, a kinetic isotope effect of 10.1 was observed, and in incubations with human hepatocytes, the formation of 12-OHNVP was reduced by 10.6-fold with 12-d3-NVP compared to non-deuterated nevirapine. nih.gov This substantial reduction confirms that the 12-methyl position is a major metabolic "soft spot" for nevirapine.

Furthermore, blocking metabolism at one site can lead to "metabolic switching," where alternative metabolic pathways become more prominent. nih.gov With 12-d3-NVP, a notable increase in the formation of the 2-hydroxy metabolite was observed, indicating a shift in the metabolic pathway towards this alternative route. nih.gov This provides a clearer picture of the hierarchy and interplay of the different metabolic pathways involved in nevirapine's biotransformation.

Elucidating Reactive Metabolite Formation and Detoxification Mechanisms

Some adverse drug reactions are linked to the formation of reactive metabolites, which are chemically unstable and can covalently bind to cellular macromolecules like proteins, leading to toxicity. researchgate.netnih.govoulu.fi Nevirapine has been associated with idiosyncratic hepatotoxicity and skin rash, and it is hypothesized that the formation of reactive metabolites plays a causative role. nih.govacs.org

The primary route for the formation of a reactive metabolite of nevirapine is believed to involve the oxidation of the 12-methyl group to 12-OHNVP, which can then be further metabolized to a reactive quinone methide intermediate. nih.govnih.gov This electrophilic species can then be detoxified by conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. nih.govresearchgate.net

The use of 12-d3-NVP has been instrumental in studying this bioactivation pathway. By reducing the formation of 12-OHNVP, deuteration at this position was expected to decrease the generation of the subsequent reactive metabolite. nih.gov However, research has shown that the metabolic shift towards the 2-hydroxy pathway with 12-d3-NVP can also lead to the formation of other reactive species. nih.gov Glutathione trapping experiments with 12-d3-NVP have revealed an increase in the formation of glutathione conjugates, suggesting that while one pathway for reactive metabolite formation is diminished, others may be enhanced. nih.gov

Dynamics of Drug Disposition and Systemic Exposure Modification through Deuteration

Deuteration can significantly impact the pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.net By slowing down the rate of metabolism, deuteration can lead to a longer drug half-life and increased systemic exposure. nih.gov This has been a successful strategy for some drugs, such as deutetrabenazine, which has a more favorable pharmacokinetic profile than its non-deuterated counterpart. nih.gov

Analysis of Enzyme Induction and Inhibition Profiles with Deuterated Probes

Nevirapine is known to be both an inhibitor and an inducer of CYP enzymes, which can lead to significant drug-drug interactions (DDIs). nih.govacs.org It is a substrate for CYP3A4 and CYP2B6 and can also induce the expression of these enzymes, leading to an increase in its own clearance over time (auto-induction). nih.govnih.govnih.gov Nevirapine is also a mechanism-based inactivator of CYP3A4, meaning it forms a reactive metabolite that covalently binds to and inactivates the enzyme. nih.govnih.gov

Deuterated analogs like 12-d3-NVP are valuable tools for dissecting these complex interactions. By altering the rate of metabolism, 12-d3-NVP can help differentiate between the parent drug's and its metabolites' roles in enzyme inhibition and induction.

Research has shown that while 12-d3-NVP exhibited similar levels of CYP3A4 mRNA induction to nevirapine, it led to a greater increase in CYP3A4 activity. nih.gov This suggests that the deuterated analog may have a different impact on the balance between enzyme induction and inactivation. nih.gov Furthermore, 12-d3-NVP demonstrated a higher inhibitory potency for CYP3A4 compared to nevirapine. nih.gov

These findings underscore the utility of deuterated probes in characterizing the DDI potential of a drug. By modulating the metabolic profile, researchers can gain a more nuanced understanding of how a drug and its metabolites interact with drug-metabolizing enzymes, which is critical for predicting and managing DDIs in a clinical setting.

Bioanalytical Methodological Advancements Utilizing Nevirapine Methanesulfonate D2

Optimization of Liquid Chromatography-Mass Spectrometry Methodologies for Nevirapine (B1678648) and its Metabolites

The development of a robust and sensitive LC-MS/MS method for the quantification of nevirapine using a deuterated internal standard involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Liquid Chromatography: The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for nevirapine, well-resolved from any endogenous interferences in the biological matrix. Reversed-phase chromatography is commonly employed for this purpose.

Column: C18 columns are frequently used for the analysis of nevirapine and its metabolites. sc.edunih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often with a modifier like formic acid to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com Gradient elution is often used to ensure adequate separation and a reasonable run time. nih.gov

Flow Rate: Flow rates are optimized to provide good peak shape and sensitivity.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is the detection method of choice due to its high selectivity and sensitivity. sc.edumdpi.com

Ionization Source: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most common ionization techniques used for nevirapine analysis. mdpi.com The choice between them can depend on the specific matrix and the desire to minimize matrix effects, with APCI sometimes showing lower susceptibility. mdpi.com

MRM Transitions: Specific precursor-to-product ion transitions are selected for both nevirapine and its deuterated internal standard. This highly selective detection method minimizes the chances of interference from other compounds in the sample.

A study utilizing nevirapine-d4 (B3026168) as an internal standard for the determination of nevirapine in human plasma employed protein precipitation for sample preparation and an electrospray ionization source in the positive ion mode. researchgate.net Another method for quantifying nevirapine in dried blood spots and dried breast milk spots used nevirapine-d5 (B12067126) as the internal standard with a gradient elution on a C18 column and detection by a triple quadrupole mass spectrometer. nih.gov

Below is a table summarizing typical LC-MS/MS parameters found in the literature for the analysis of nevirapine, which would be applicable when using Nevirapine methanesulfonate-d2 as an internal standard.

| Parameter | Typical Conditions |

| Chromatographic Column | C18 (e.g., 150 x 4.6 mm, 4 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min nih.govnih.gov |

| Ionization Mode | ESI or APCI (Positive Ion) mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) sc.edu |

Validation Parameters and Quality Control in Deuterated Standard Applications

A bioanalytical method utilizing this compound must be rigorously validated to ensure its reliability for the intended application. The validation process assesses several key parameters according to regulatory guidelines. japsonline.com

Selectivity and Specificity: The method must be able to differentiate and quantify nevirapine without interference from endogenous matrix components, metabolites, or other co-administered drugs. japsonline.com This is typically assessed by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. japsonline.com These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration. nih.gov

Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.gov A correlation coefficient (r²) of >0.99 is generally required. nih.gov

Recovery: The extraction recovery of nevirapine and its deuterated internal standard from the biological matrix is determined to ensure the efficiency and consistency of the sample preparation process. nih.gov

Matrix Effect: This assesses the potential for ion suppression or enhancement from the biological matrix by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. nih.gov The use of a deuterated internal standard is intended to compensate for these effects.

Stability: The stability of nevirapine in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov

A study that validated a method for nevirapine in dried blood spots and breast milk spots using nevirapine-d5 as the internal standard reported the following validation results:

| Validation Parameter | Result |

| Linearity Range | 50-10,000 ng/mL nih.gov |

| Accuracy | 93.3% to 113.4% nih.govnih.gov |

| Precision (CV%) | 1.9% to 12.0% nih.govnih.gov |

| Recovery | ≥70.7% nih.govnih.gov |

| Matrix Effect | ≤1.04 nih.govnih.gov |

| Stability | Stable for ≥ 15 months at room temperature and -80°C nih.gov |

These validation data demonstrate the robustness and reliability of using a deuterated internal standard for the quantification of nevirapine in complex biological matrices.

Advanced Research Paradigms and Future Directions for Nevirapine Methanesulfonate D2

Role in Quantitative Metabolomics and Proteomics Research for Drug Interactions

The use of deuterated compounds like Nevirapine (B1678648) methanesulfonate-d2 is pivotal in the fields of quantitative metabolomics and proteomics for elucidating drug-drug interactions (DDI). acs.org Nevirapine is known for its complex metabolic profile, primarily involving cytochrome P450 (CYP450) enzymes, and its propensity to induce these same enzymes, creating a challenging DDI landscape. acs.orgprinceton.edu Deuterium (B1214612) labeling serves as a powerful tool to investigate these interactions with high precision. nih.goviris-biotech.de

By substituting hydrogen with deuterium at a metabolic "soft spot," researchers can significantly slow down the rate of metabolism at that position due to the kinetic isotope effect (KIE). nih.gov For nevirapine, a primary metabolic pathway implicated in toxicities involves the CYP450-dependent formation of 12-hydroxy-nevirapine (12-OHNVP). acs.orgnih.gov Research on 12-d3-NVP demonstrated a dramatic reduction in the formation of this metabolite. nih.gov

Detailed Research Findings: In a key study, the impact of twelfth-position deuteration on nevirapine metabolism was quantified in various models:

Human Liver Microsomes: A kinetic isotope effect of 10.1 was measured, indicating a significant reduction in the rate of 12-OHNVP formation. nih.gov

Hepatocyte Incubations: When incubated with 10 μM of the drug, human hepatocytes showed a 10.6-fold decrease in 12-OHNVP formation with 12-d3-NVP compared to standard nevirapine. Mouse hepatocytes showed a 4.6-fold decrease under similar conditions. nih.gov

These studies utilize mass spectrometry-based techniques to precisely quantify the changes in metabolite concentrations, providing clear data on how deuteration alters metabolic pathways. nih.goviris-biotech.de

Furthermore, proteomics analyses of hepatocytes treated with deuterated versus non-deuterated nevirapine reveal downstream consequences of altered metabolism. nih.gov Changes in the expression levels of various cellular proteins can indicate shifts in cellular stress and signaling pathways. For instance, studies with 12-d3-NVP have shown altered hepatocyte protein expression, highlighting that even a subtle modification like deuteration can have broader biological effects that warrant investigation. acs.orgnih.gov

Table 1: Effect of Deuteration on Nevirapine Metabolism

| Biological System | Compound | Fold Decrease in 12-OHNVP Formation | Reference |

|---|---|---|---|

| Human Hepatocytes | 12-d3-NVP | 10.6-fold | nih.gov |

Exploration of Isotopic Labeling for Target Engagement and Pathway Tracing

Isotopic labeling is a cornerstone of modern pharmaceutical research for tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug, and for confirming its engagement with its intended biological target. nih.govmusechem.comchemicalsknowledgehub.com Deuterium-labeled compounds such as Nevirapine methanesulfonate-d2 are ideal for these applications because the deuterium acts as a stable, non-radioactive tracer. clearsynth.com

Target Engagement: The primary target of nevirapine is the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. acs.orgnorthwestern.edu Nevirapine is a non-competitive inhibitor that binds to a hydrophobic pocket in the enzyme, inducing conformational changes that inhibit its function. northwestern.edunih.gov

Research has been conducted to ensure that deuteration does not negatively impact this critical target engagement. Studies evaluating 12-d3-NVP confirmed its potent inhibitory activity against HIV-RT. One study found that at a concentration of 10 μM, 12-d3-NVP inhibited HIV-RT by 94.2%, comparable to the 97% inhibition by unmodified nevirapine. acs.org This confirms that the deuteration at the 12-position does not significantly compromise the compound's binding to its therapeutic target, a crucial consideration in the development of deuterated drugs. nih.gov Such assays are fundamental to verifying the mechanism of action for any new analogue. nih.gov

Pathway Tracing: As stable isotope-labeled internal standards, deuterated compounds are invaluable for quantitative analysis in biological matrices. iris-biotech.de The distinct mass signature of this compound allows it to be easily distinguished from its non-deuterated counterpart and endogenous molecules by mass spectrometry. acs.org This enables researchers to accurately trace the drug's journey through a biological system, quantify its concentration in various tissues, and identify its metabolites with high confidence. clearsynth.comnih.gov This application is crucial for building a comprehensive understanding of the drug's pharmacokinetic and pharmacodynamic profile. iris-biotech.deacs.org

Unanticipated Effects and Considerations in Deuterium Isotope Research

While the primary goal of deuteration is often to selectively block a specific metabolic pathway, this modification can lead to unanticipated effects that require careful consideration. nih.gov The research into deuterated nevirapine provides a clear example of these complexities. acs.orgjedlampelab.org

One of the most significant considerations is "metabolic switching." When one route of metabolism is slowed by the kinetic isotope effect, the drug may be shunted down alternative metabolic pathways. acs.orgnih.gov In studies with 12-d3-NVP, while the production of 12-OHNVP was successfully reduced, researchers observed a corresponding increase in the formation of other metabolites, including glucuronidated and glutathione-conjugated forms. nih.govjedlampelab.org This highlights that blocking one metabolic "exit" can force the drug through others, which may have their own pharmacological or toxicological implications.

Another unanticipated finding from proteomics studies was a change in the expression of cellular stress markers. Specifically, treatment of hepatocytes with 12-d3-NVP led to an increase in insulin-like growth factor-binding protein 1 (IGFBP-1). nih.gov This suggests that the altered exposure to different drug metabolites may trigger distinct cell signaling and stress responses. acs.orgnih.gov Such findings underscore the importance of a holistic, systems-biology approach when evaluating deuterated compounds, looking beyond simple metabolite quantification to understand the full cellular impact. jedlampelab.org These results serve as a cautionary tale, demonstrating that deuteration strategies can sometimes elicit opposite or unexpected outcomes. jedlampelab.org

Emerging Methodologies for Deuterated Drug Development and Investigation

The development of deuterated drugs has evolved significantly, with several emerging methodologies now guiding the investigation of compounds like this compound. These strategies aim to optimize the therapeutic benefits of deuteration while minimizing risks.

"Deuterium Switch" vs. De Novo Design: Initially, the primary strategy was the "deuterium switch," where hydrogen atoms on an already approved drug were replaced with deuterium. scispace.com Deutetrabenazine, the first FDA-approved deuterated drug, is a prime example of this approach, offering an improved pharmacokinetic profile over the original molecule, tetrabenazine. nih.gov However, the focus is increasingly shifting towards de novo deuterated drug discovery. scispace.com In this approach, deuterium is incorporated early in the drug design process to address potential metabolic shortcomings from the outset. Deucravacitinib is a pioneering example of a novel drug that was designed with deuterium from the beginning. scispace.com

Advanced Synthetic Techniques: Modern synthetic chemistry provides increasingly efficient ways to introduce deuterium into molecules. Methods such as hydrogen isotope exchange (HIE) allow for the direct replacement of C-H bonds with C-D bonds, often late in the synthetic sequence. musechem.com The use of deuterated water (D2O) as an inexpensive deuterium source is a common strategy. jedlampelab.org These advanced methods make the creation of novel deuterated compounds more accessible and cost-effective. chemicalsknowledgehub.com

The overarching goal of these methodologies is to use "precision deuteration" to fine-tune a drug's ADME properties. acs.orgscispace.com By selectively slowing down metabolism at sites that lead to rapid clearance or the formation of toxic metabolites, deuteration can lead to a more stable, effective, and safer drug. clearsynth.comscispace.com The investigation of this compound fits squarely within this modern paradigm of drug optimization.

Q & A

Basic: What pharmacokinetic parameters should be prioritized when studying nevirapine methanesulfonate-d2 in pregnant populations?

Answer:

Key parameters include trough plasma concentrations (Cmin), systemic exposure (AUC), and dose proportionality. Studies should compare these metrics between pregnant and non-pregnant cohorts, accounting for physiological changes (e.g., increased hepatic metabolism). For example, notes a 29% lower Cmin during pregnancy but concludes no clinical significance, suggesting dose adjustments are unnecessary. However, animal studies (rats/rabbits) show AUCs comparable or higher than humans, necessitating interspecies PK extrapolation . Methodologically, use disease-specific comparator groups to address limitations like those in the APR study (e.g., MACDP’s geographic and gestational constraints) .

Basic: How should bioanalytical methods be optimized for quantifying this compound in complex matrices?

Answer:

Validate methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. For example, outlines a protocol involving methanol extraction, sonication, and dilution to stabilize nevirapine in suspension. Ensure sample preparation minimizes variability (e.g., avoiding air bubbles, precise volumetric measurements) . Cross-validate results with alternative matrices like dried blood spots (DBS), as shows DBS nevirapine concentrations can exceed whole blood by >10% due to hematocrit-independent biases. Apply correction algorithms (e.g., plasma-to-DBS conversion factors) to improve accuracy .

Advanced: How can contradictions in pharmacokinetic data post-bariatric surgery be resolved for this compound?

Answer:

Design studies comparing immediate-release (IR) and prolonged-release (PR) formulations in post-surgical patients. highlights that IR nevirapine maintains virologic suppression post-surgery (Ctrough: 2545 ng/mL) despite enterohepatic recycling risks. PR formulations should be avoided until PK data confirm bioavailability. Use population PK modeling to adjust for altered absorption (e.g., reduced gastric volume) and monitor Ctrough variability. Incorporate surgical covariates (e.g., sleeve gastrectomy vs. bypass) into statistical models .

Advanced: What mechanistic approaches are recommended to investigate organ-specific toxicities of this compound?

Answer:

Combine in silico HLA-peptide binding assays with in vitro cytotoxicity testing. identifies putative HLA-C residues critical for nevirapine binding, which may drive Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN). Use molecular docking simulations to map nevirapine-HLA interactions, followed by T-cell activation assays in HLA-matched cell lines. Prioritize genetic screening in high-risk populations (e.g., sub-Saharan African cohorts) to validate HLA-C variants as predictive biomarkers .

Basic: What experimental controls are essential for HPLC-based quantification of this compound?

Answer:

Include blank matrix controls (e.g., drug-free plasma) to assess interference and spiked quality controls (QCs) at low, medium, and high concentrations. Follow ’s protocol: weigh samples to ±0.1 mg, use positive displacement pipettes for viscous matrices, and standardize sonication duration (5 minutes). Validate recovery rates using methanol-water gradients and ensure linearity across the expected concentration range (e.g., 50–5000 ng/mL) .

Advanced: How can discrepancies between plasma and dried blood spot (DBS) nevirapine concentrations be mitigated in field studies?

Answer:

Apply hematocrit and protein-binding corrections, though shows these factors minimally impact nevirapine DBS-plasma concordance. Instead, focus on standardized drying/storage conditions (e.g., desiccant packs, −20°C storage) to prevent analyte degradation. Use bridging studies to compare field vs. lab results, as prolonged shipment did not alter nevirapine stability in DBS . For statistical analysis, apply Bland-Altman plots to quantify bias and limits of agreement.

Advanced: What genetic or epigenetic factors should be explored to explain this compound hypersensitivity?

Answer:

Prioritize genome-wide association studies (GWAS) in diverse cohorts to identify loci beyond HLA variants. found no significant genetic markers in sub-Saharan populations but highlights HLA-C peptide residues as mechanistic targets. Integrate epigenetic profiling (e.g., methylation arrays) to assess if drug exposure alters immune-related gene regulation. Use CRISPR-Cas9 editing in in vitro models to validate candidate variants’ functional roles .

Basic: What are critical considerations for designing multi-site clinical trials involving this compound?

Answer:

Centralize protocol harmonization (e.g., dosing schedules, bioanalysis labs) to reduce inter-site variability. As per , appoint a principal investigator (PI) to oversee ethics approvals, data standardization, and adverse event reporting. Use adaptive trial designs for PK sub-studies, allowing dose adjustments based on interim AUC/Cmin data. Implement NEMSIS-compliant data fields () for interoperable querying and cross-study meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.